molecular formula C10H6F2N2O B2428703 (Z)-2-cyano-3-(3,4-difluorophenyl)prop-2-enamide CAS No. 387844-19-1

(Z)-2-cyano-3-(3,4-difluorophenyl)prop-2-enamide

Cat. No.: B2428703
CAS No.: 387844-19-1
M. Wt: 208.168
InChI Key: SDWBBBCCHVDJHI-UHFFFAOYSA-N
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Description

(Z)-2-cyano-3-(3,4-difluorophenyl)prop-2-enamide is an organic compound characterized by the presence of a cyano group and a difluorophenyl group attached to a prop-2-enamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-cyano-3-(3,4-difluorophenyl)prop-2-enamide typically involves the reaction of 3,4-difluorobenzaldehyde with malononitrile in the presence of a base to form the corresponding 3,4-difluorophenylacrylonitrile. This intermediate is then subjected to a reaction with an appropriate amine under suitable conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-cyano-3-(3,4-difluorophenyl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The difluorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Aminated derivatives.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

(Z)-2-cyano-3-(3,4-difluorophenyl)prop-2-enamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Comparison with Similar Compounds

Similar Compounds

    (2Z)-2-cyano-3-(3,4-dichlorophenyl)prop-2-enamide: Similar structure but with chlorine atoms instead of fluorine.

    (2Z)-2-cyano-3-(3,4-dimethylphenyl)prop-2-enamide: Similar structure but with methyl groups instead of fluorine.

    (2Z)-2-cyano-3-(3,4-dimethoxyphenyl)prop-2-enamide: Similar structure but with methoxy groups instead of fluorine.

Uniqueness

The presence of fluorine atoms in (Z)-2-cyano-3-(3,4-difluorophenyl)prop-2-enamide imparts unique properties, such as increased lipophilicity and metabolic stability, compared to its analogs. These properties can enhance its biological activity and make it a more attractive candidate for various applications.

Properties

IUPAC Name

(Z)-2-cyano-3-(3,4-difluorophenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F2N2O/c11-8-2-1-6(4-9(8)12)3-7(5-13)10(14)15/h1-4H,(H2,14,15)/b7-3-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDWBBBCCHVDJHI-CLTKARDFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=C(C#N)C(=O)N)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1/C=C(/C#N)\C(=O)N)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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